Succinimidyl 6-hydrazinonicotinate
Description
Molecular Formula, Weight, and CAS Registry Number
SANH exists in two primary forms: the free base and its hydrochloride salt. The free base form, often stabilized as an acetone hydrazone, has the molecular formula C₁₃H₁₄N₄O₄ and a molecular weight of 290.27 g/mol . Its hydrochloride derivative, Succinimidyl 6-hydrazinonicotinate hydrochloride, has the formula C₁₀H₁₀N₄O₄·HCl and a molecular weight of 286.68 g/mol .
The CAS Registry Number for the acetone-hydrazone-protected form is 362522-50-7 , while the hydrochloride salt is registered under 133081-27-3 . These distinctions are critical for applications requiring specific solubility or reactivity profiles.
| Property | Free Base (Acetone Hydrazone) | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₃H₁₄N₄O₄ | C₁₀H₁₀N₄O₄·HCl |
| Molecular Weight (g/mol) | 290.27 | 286.68 |
| CAS Registry Number | 362522-50-7 | 133081-27-3 |
Crystallographic and Spectroscopic Analysis of the NHS Ester-Hydrazinonicotinate Core Structure
The core structure of SANH comprises a nicotinic acid derivative linked to a succinimidyl ester via a hydrazine group. X-ray crystallography of related rhenium complexes (e.g., [ReO(H L (OMe)) 1 ₂]⁺) reveals a distorted square pyramidal geometry around the metal center, with bond lengths and angles consistent with sp² hybridization at nitrogen atoms. While direct crystallographic data for SANH is limited, its structural analogs exhibit:
- Re–N bond lengths : ~2.05 Å (indicative of coordination bonding).
- C=O stretching vibrations : Observed at 1748 cm⁻¹ in infrared spectroscopy, characteristic of NHS esters.
Nuclear magnetic resonance (NMR) studies highlight key features:
- ¹H NMR : Peaks at δ 8.63 ppm (pyridinyl protons) and δ 3.89 ppm (methyl ester protons) confirm the presence of the nicotinate and succinimidyl moieties.
- ¹³C NMR : Carbonyl carbons resonate at ~168–170 ppm, consistent with ester and hydrazone functionalities.
Mass spectrometry further validates the molecular weight, with [M+H]⁺ peaks observed at 291.1 m/z for the free base.
Role of Acetone Hydrazone Protection in Stabilizing the Reactive Hydrazine Group
The acetone hydrazone group in SANH serves as a protective moiety for the hydrazine functionality, preventing premature reactions during storage or handling. Key stabilization mechanisms include:
- Dynamic Equilibrium : The acetone hydrazone exists in equilibrium with the free hydrazine group under mildly acidic conditions (pH 4.5–7.4), allowing controlled deprotection during conjugation.
- Enhanced Solubility : Protection improves solubility in polar aprotic solvents like dimethylformamide (DMF), with reported solubilities >50 mg/mL.
- Oxidative Stability : The hydrazone form reduces susceptibility to oxidation, extending shelf life compared to unprotected hydrazines.
This protection is reversible; treatment with aqueous buffers at pH 6.0 liberates the reactive hydrazine, enabling conjugation with aldehyde- or ketone-bearing molecules (e.g., 4-formylbenzamide-modified proteins).
| Protection Mechanism | Functional Outcome |
|---|---|
| Dynamic equilibrium | Controlled release of hydrazine in situ |
| Solubility enhancement | Compatibility with organic reaction media |
| Oxidative stabilization | Long-term storage stability |
Properties
Molecular Formula |
C10H10N4O4 |
|---|---|
Molecular Weight |
250.21 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-hydrazinylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N4O4/c11-13-7-2-1-6(5-12-7)10(17)18-14-8(15)3-4-9(14)16/h1-2,5H,3-4,11H2,(H,12,13) |
InChI Key |
XGKCDJAWQUZXSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CN=C(C=C2)NN |
Synonyms |
SHNH succinimidyl 6-hydrazinonicotinate |
Origin of Product |
United States |
Chemical Reactions Analysis
Reaction with Amines
Succinimidyl 6-hydrazinonicotinate possesses an NHS ester group that reacts with primary amines (-NH2) on biomolecules such as proteins, peptides, and amine-containing surfaces .
-
Mechanism: The NHS ester reacts with the amino group via nucleophilic acyl substitution, leading to the formation of an amide bond and the release of N-hydroxysuccinimide as a leaving group .
-
Conditions: This reaction typically occurs under standard NHS ester reaction conditions, such as in phosphate buffer at pH 7.5–8.0 .
-
Use: This reaction is commonly used to introduce a hydrazinonicotinimide (HyNic) group to a molecule .
Reaction with Carbonyls
After the introduction of the HyNic group, the hydrazine moiety can react with aldehyde or ketone groups to form a stable hydrazone bond . In the case of SANH, deprotection under acidic or neutral pH (4.5-7.4) is required to liberate the hydrazine group before it can react with aldehydes and ketones .
-
Mechanism : The reaction involves nucleophilic addition of the hydrazine to the carbonyl carbon, followed by elimination of water to form a hydrazone . The reaction of an aromatic hydrazine with an aromatic aldehyde forms a stable bis-arylhydrazone conjugate bond .
-
Conditions : This reaction can occur under acidic or neutral pH .
-
Use : This reaction is used to conjugate HyNic-modified molecules with aldehyde or ketone-modified molecules or surfaces .
Hydrazone Exchange Reaction
Hydrazones derived from simple aliphatic aldehydes can undergo an exchange reaction with formaldehyde. Hydrazones of aromatic aldehydes and ketones provide greater stability when challenged with formaldehyde .
Quantitative Analysis
SANH introduces UV-traceable HyNic groups into proteins or other biomolecules, bringing control to the entire conjugation process. It can be quantitated using 4NBA .
Data Table: Reactivity and Stability
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Key Differences:
Reactivity :
- SANH targets amines and aldehydes/ketones, while S-4FB exclusively introduces aldehyde groups for HyNic-mediated conjugation .
- MHPH (maleimide-HyNic) targets thiols (e.g., cysteine residues), expanding applications for sulfhydryl-containing molecules .
Stability :
- SANH forms hydrolytically stable aromatic hydrazone bonds post-deprotection, unlike EDC/NHS-mediated amide bonds, which may degrade under harsh conditions .
Efficiency :
- SANH-based ⁹⁹ᵐTc labeling achieves >95% efficiency using tricine and SnCl₂ as co-ligands, outperforming traditional DTPA-based methods .
Table 2: Case Studies Highlighting SANH vs. Alternatives
Advantages of SANH:
- Versatility: Compatible with diverse biomolecules (proteins, aptamers, nanoparticles) .
- Low Toxicity : Minimal interference with biological activity post-conjugation .
Limitations:
Preparation Methods
Starting Materials and Precursors
The synthesis of SANH begins with 6-chloronicotinic acid , which undergoes nucleophilic substitution with hydrazine hydrate to yield 6-hydrazinonicotinic acid (HyNic acid). This intermediate is critical for subsequent functionalization. The reaction typically proceeds at 100°C for 4 hours in excess hydrazine hydrate, achieving a 77% yield after recrystallization.
Protection of the Hydrazine Group
To prevent unwanted side reactions during activation, the hydrazine group is protected using tert-butyloxycarbonyl (BOC) or fluorenylmethyloxycarbonyl (FMOC) groups. For BOC protection, HyNic acid is treated with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under basic conditions (pH 8–9), yielding 6-BOC-hydrazinonicotinic acid . FMOC protection employs FMOC-Cl in dimethylformamide (DMF), forming 6-FMOC-hydrazinonicotinic acid , which is preferred for solid-phase peptide synthesis due to its base-labile characteristics.
Activation as an NHS Ester
The carboxyl group of protected HyNic acid is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in anhydrous DMF. This step forms the NHS ester derivative, succinimidyl 6-BOC-hydrazinonicotinate or succinimidyl 6-FMOC-hydrazinonicotinate , with yields ranging from 60% to 85% after silica gel chromatography. Deprotection of the BOC group is achieved via trifluoroacetic acid (TFA) treatment, while FMOC removal requires piperidine in DMF.
Reaction Optimization and Scale-Up
Solvent and Temperature Effects
Optimal solvent systems for NHS activation include DMF or acetonitrile , which solubilize both the HyNic acid and DCC. Reactions conducted at 25°C for 16–24 hours minimize byproduct formation, such as dicyclohexylurea (DCU), which is removed by filtration. Scale-up protocols recommend maintaining a 1:1 molar ratio of HyNic acid to DCC, with excess DCC (1.2 equivalents) to drive the reaction to completion.
Purification and Isolation
Post-reaction mixtures are concentrated under reduced pressure and purified via flash chromatography using ethyl acetate/hexane gradients (3:1 to 5:1). SANH derivatives exhibit Rf values of 0.4–0.6 on silica gel TLC plates. For industrial-scale production, recrystallization from ethyl acetate/hexane mixtures enhances purity to >98%, as confirmed by HPLC.
Analytical Characterization
Spectroscopic Validation
-
UV-Vis Spectroscopy : The bis-arylhydrazone bond formed during conjugation absorbs at 354 nm (ε = 29,000 M⁻¹cm⁻¹), enabling quantification of SANH-modified biomolecules.
-
NMR Spectroscopy : Key peaks include δ 1.41 ppm (BOC tert-butyl), δ 2.87 ppm (NHS succinimide), and δ 8.51 ppm (pyridine C-H).
-
Mass Spectrometry : ESI-MS of SANH shows a molecular ion peak at m/z 472.2 ([M+H]⁺).
Purity Assessment
HPLC analysis using a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) resolves SANH at 12.3 minutes, with purity ≥95%. Residual DCC and DCU are monitored via LC-MS and kept below 0.1%.
Comparative Analysis of Protection Strategies
| Parameter | BOC Protection | FMOC Protection |
|---|---|---|
| Deprotection Agent | TFA | Piperidine/DMF |
| Stability | Acid-labile | Base-labile |
| Yield | 70–75% | 65–70% |
| Applications | Solution-phase synthesis | Solid-phase synthesis |
BOC protection is favored for solution-phase reactions due to its compatibility with acidic cleavage, while FMOC derivatives are optimal for automated peptide synthesizers.
Industrial-Scale Production Protocols
Continuous Flow Synthesis
Recent advancements employ microreactor systems to enhance mixing and heat transfer. A 10 L/min flow rate with residence times of 2–5 minutes achieves 90% conversion of 6-chloronicotinic acid to HyNic acid, reducing byproducts by 40% compared to batch reactors.
Quality Control Metrics
-
Residual Solvents : DMF and THF levels are monitored via GC-MS and kept below 50 ppm.
-
Bioburden Testing : SANH batches intended for biologics conjugation undergo endotoxin testing (<0.1 EU/mg).
Applications in Bioconjugation
Q & A
Q. How does SANH enable covalent conjugation of biomolecules via lysine residues?
SANH reacts with primary amines (e.g., ε-amino groups on lysine residues) to form stable hydrazone bonds. The succinimidyl ester group in SANH facilitates nucleophilic substitution with amines, while the hydrazinonicotinate moiety introduces a reactive hydrazine group for subsequent crosslinking (e.g., with 4-formylbenzamide (4FB)-modified molecules). This two-step process allows site-specific bioconjugation of proteins, antibodies, or nucleic acids .
Q. Methodological Steps :
- Step 1 : Dissolve SANH in anhydrous DMSO or DMF (10–20 mM).
- Step 2 : React with the target biomolecule (e.g., antibody) at a 5:1–10:1 molar ratio (SANH:protein) in pH 8.0–8.5 buffer (e.g., PBS) for 2 hours at 25°C.
- Step 3 : Purify using size-exclusion chromatography or dialysis to remove unreacted SANH .
Q. What analytical techniques confirm successful SANH-mediated conjugation?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : Detect characteristic peaks (e.g., 4.0 ppm for methoxy groups in doxorubicin conjugates) .
- UV-Vis Spectrophotometry : Quantify ligand loading via absorbance (e.g., DOX at 480 nm showed 5.77% ± 0.08% conjugation efficiency) .
- Mass Spectrometry : Confirm molecular weight shifts (e.g., +327 Da for HYNIC-modified duramycin) .
Table 1 : Typical Conjugation Efficiency Metrics
| Biomolecule | Ligand | Method | Efficiency | Reference |
|---|---|---|---|---|
| PEI polymer | Doxorubicin | UV-Vis | 5.77% ± 0.08% | |
| Duramycin | 99mTc | Radio-HPLC | ≥92% purity |
Advanced Research Questions
Q. How can researchers optimize reaction conditions for SANH-based 99mTc radiolabeling?
Optimization requires balancing ligand density, reducing agents, and co-ligands:
- Co-ligands : Tricine or EDDA stabilizes 99mTc binding. Tricine yields higher radiochemical purity (>90%) compared to EDDA in HYNIC-duramycin conjugates .
- Reducing Agents : SnCl₂ (stannous chloride) at 0.5–1.0 µg/mL prevents colloid formation .
- Heating : 20 minutes at 80°C improves radiolabeling efficiency but may denature heat-sensitive proteins .
Q. Critical Parameters :
- Molar Ratio : HyNic:biomolecule ≥1:1 to avoid under-labeling.
- Purification : Use Sep-Pak C18 columns or G25 gel filtration to remove unbound 99mTc .
Q. How should discrepancies in SANH conjugation efficiency across studies be addressed?
Discrepancies often arise from:
- Biomolecule Size : Larger proteins (e.g., PEI, 25 kDa) may sterically hinder ligand access, reducing efficiency .
- Buffer Composition : Phosphate buffers > pH 8.5 hydrolyze SANH prematurely. Use HEPES or borate buffers .
- Hydrazine Stability : Hydrazone bonds degrade in acidic conditions (<pH 6.0). Include stabilizing agents (e.g., trehalose) for long-term storage .
Q. Troubleshooting Workflow :
Validate SANH activity via MALDI-TOF pre-conjugation.
Test alternative buffers/pH.
Adjust reaction time/temperature to minimize hydrolysis .
Q. What strategies mitigate non-specific binding in SANH-4FB crosslinking systems?
- Blocking Agents : Add 1% BSA or 5 mM glycine to quench unreacted NHS esters post-conjugation .
- Site-Directed Conjugation : Use maleimide-HyNic (MHPH) for thiol-specific labeling, reducing lysine-mediated aggregation .
- Purification : Dual-step purification (e.g., affinity chromatography + SEC) removes misfolded conjugates .
Q. How does SANH compare to other NHS esters (e.g., SMCC, Sulfo-SMCC) in bioconjugation?
Table 2 : Crosslinker Comparison
Key Advantage of SANH : Enables modular, two-step conjugations (e.g., HyNic-4FB) without requiring thiols .
Q. What are the limitations of SANH in vivo imaging applications?
- Hydrazone Stability : Bonds may cleave in acidic tumor microenvironments. Use stabilized derivatives (e.g., SANH-acetone hydrazone) .
- Biodistribution : High-molecular-weight conjugates (e.g., PEI-DOX) exhibit prolonged circulation, requiring pharmacokinetic modeling .
- Radiolytic Degradation : 99mTc-labeled conjugates require fresh preparation (<6 hours post-labeling for optimal activity) .
Q. How can researchers validate the specificity of SANH-modified probes in targeted therapies?
- Competitive Binding Assays : Use excess unmodified ligand to block target binding (e.g., PSMA aptamer competition in prostate cancer models ).
- In Vivo/Ex Vivo Correlation : Compare imaging signals (e.g., 99mTc-duramycin uptake) with histopathology for ischemic injury validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
